2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione
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Overview
Description
2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of isoindoline-1,3-dione derivatives often involves solventless conditions to adhere to green chemistry principles . This method not only reduces the environmental impact but also enhances the efficiency of the synthesis process. The compounds are synthesized using simple heating and relatively quick reactions, followed by purification with environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce amines or alcohols .
Scientific Research Applications
2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which suggests a potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)isoindole-1,3-dione: This compound is structurally similar but has a methoxy group instead of a propoxy group.
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Another similar compound with different substituents on the aromatic ring.
Uniqueness
2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-[(4-propoxyphenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-11-22-14-9-7-13(8-10-14)12-23-19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMRWYZWFCJSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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